Home > Products > Screening Compounds P36041 > Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate -

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Catalog Number: EVT-8043686
CAS Number:
Molecular Formula: C17H13N3O7
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, commonly referred to as PYR-41, is a complex organic compound belonging to the class of pyrazolidinones. This compound exhibits a unique molecular structure that includes a pyrazolidinone ring, a nitrofuran moiety, and an ethyl benzoate group. Its molecular formula is C17H13N3O7C_{17}H_{13}N_{3}O_{7} and it has a molecular weight of approximately 371.31 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Synthesis Analysis

The synthesis of ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the following steps:

  1. Condensation Reaction: The synthesis begins with the condensation of ethyl 4-aminobenzoate with 5-nitrofuran-2-carbaldehyde. This reaction is facilitated by the presence of a suitable catalyst, often under acidic or basic conditions.
  2. Formation of Schiff Base: The initial reaction leads to the formation of a Schiff base intermediate, which is crucial for the subsequent cyclization process.
  3. Cyclization: The Schiff base undergoes cyclization to form the pyrazolidinone ring. This step may require heating and can be performed in solvents such as ethanol or methanol to enhance solubility and reaction rates.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (typically >98%) .

Industrial Production

For industrial applications, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and ensure consistent product quality. High-purity starting materials are essential for achieving the desired specifications .

Molecular Structure Analysis

The molecular structure of ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be analyzed as follows:

  • Core Structure: The compound features a pyrazolidinone ring that contributes to its biological activity.
  • Substituents: The presence of a nitrofuran group enhances its reactivity and potential pharmacological properties.
  • Functional Groups: Key functional groups include:
    • An ethyl ester group (benzoate)
    • A dioxopyrazolidin moiety
    • A nitrofuran substituent

The three-dimensional conformation and electronic distribution within the molecule influence its interactions with biological targets .

Chemical Reactions Analysis

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones, potentially altering its biological activity.
  2. Reduction: Reduction reactions can change the oxidation state of specific functional groups, leading to different derivatives with varied activities.
  3. Substitution Reactions: The compound may also undergo nucleophilic substitution reactions, where electrophiles or nucleophiles interact with the reactive sites on the molecule.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action for ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific biological targets such as enzymes or receptors:

  1. Target Binding: The compound's structure allows it to bind effectively to target proteins or enzymes, potentially inhibiting their activity.
  2. Biochemical Pathways: Depending on the target, it may modulate various biochemical pathways, influencing processes such as inflammation or cell proliferation.

Research indicates that compounds like PYR-41 may exhibit anti-inflammatory and antimicrobial properties based on their ability to interact with molecular targets .

Physical and Chemical Properties Analysis

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate possesses several notable physical and chemical properties:

  • Appearance: Typically manifests as a white to off-white solid powder.
  • Solubility: Soluble in common organic solvents such as ethanol and methanol but may have limited solubility in water due to its hydrophobic components.
  • Melting Point: Specific melting point data may vary based on purity but is generally within expected ranges for similar compounds.

These properties are critical for determining its suitability for various applications in research and industry .

Applications

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has diverse applications across several scientific domains:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases due to its potential biological activities.
  2. Organic Synthesis: Utilized as a building block in synthesizing more complex organic molecules.
  3. Biological Research: Investigated for its role in enzyme inhibition studies and receptor binding assays.
  4. Material Science: Potential applications in developing new materials such as polymers or coatings due to its unique chemical properties .
Mechanistic Insights into Ubiquitin-Activating Enzyme (E1) Inhibition

Irreversible Binding Dynamics of PYR-41 to E1 Ubiquitin-Activating Enzyme

PYR-41 (Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate) functions as a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme UBA1 (UBE1), the primary E1 enzyme in humans. Its mechanism centers on covalent modification of the UBA1 active site. Structural analysis reveals that PYR-41's electrophilic pyrazolidinedione core targets the catalytically essential cysteine residue (Cys632 in human UBA1) via Michael addition. This covalent adduct formation irreversibly blocks the E1 active site, preventing ubiquitin-adenylate (Ub~AMP) formation—the initial step in ubiquitin transfer to E2 conjugating enzymes [2] [9].

Mass spectrometry studies confirm that inhibition correlates with a mass shift consistent with covalent attachment of the entire PYR-41 molecule (molecular mass: 371.30 g/mol) to UBA1. This binding is time- and concentration-dependent, with complete enzyme inactivation occurring within 30 minutes at micromolar concentrations. Crucially, the inhibition persists after removal of unbound inhibitor, demonstrating true irreversibility [4] [9]. The nitro group on the furan ring enhances electrophilicity, facilitating nucleophilic attack by UBA1's catalytic cysteine thiolate. This interaction disrupts the ubiquitin cascade, leading to accumulation of non-ubiquitinated proteotoxic substrates and apoptosis in malignant cells [2] [8].

Table 1: Key Characteristics of PYR-41-Mediated UBA1 Inactivation

ParameterObservationFunctional Consequence
Binding TargetCatalytic cysteine (Cys632)Irreversible active site blockade
Inhibition KineticsTime-dependent; irreversibleSustained suppression of Ub~AMP formation
Structural RequirementIntact pyrazolidinedione + nitrofuran coreLoss of activity in structural analogs
Cellular PermeabilityConfirmedIntracellular UBA1 inhibition achieved

Structural Determinants of E1 Inhibition: Role of the Nitrofuran Moiety and Pyrazolidinone Core

The inhibitory potency of PYR-41 is governed by two critical structural elements: the 5-nitrofuran-2-yl methylidene group and the 3,5-dioxopyrazolidin-1-yl (pyrazolidinedione) core. Molecular docking simulations demonstrate that the pyrazolidinedione ring positions the inhibitor deep within the UBA1 ATP-binding pocket. The electron-deficient C4 carbon of this ring acts as the primary electrophile for covalent cysteine modification [2] [4].

The nitrofuran moiety serves dual roles:

  • Electron-Withdrawing Enhancement: The ortho-positioned nitro group significantly increases the electrophilicity of the furan methylidene bridge, facilitating nucleophilic attack by UBA1’s catalytic cysteine.
  • Redox Modulation: Nitrofurans can undergo intracellular bioreduction, generating reactive intermediates that may contribute to localized oxidative stress, potentially amplifying proteotoxic stress in UBA1-inhibited cells [2] [8].

Structure-activity relationship (SAR) studies highlight the necessity of both components. Analogs lacking the nitro group (e.g., unsubstituted furan) or replacing the pyrazolidinedione with non-electrophilic cores show >90% loss of inhibitory activity. Similarly, esterification of the benzoate moiety (as in the ethyl ester of PYR-41) is essential for cell permeability without compromising target engagement [4] [5] [9].

Table 2: Impact of Structural Modifications on PYR-41 Inhibitory Activity

Modified RegionExample ModificationEffect on UBA1 InhibitionRationale
C4 of PyrazolidinedioneReduction to non-electrophilicAbolishedLoss of cysteine-targeting electrophile
Furan SubstitutionRemoval of NO₂ group>90% ReducedDecreased electrophilicity of methylidene
Furan RingReplacement with phenyl~70% ReducedAltered electronics & steric fit
Benzoate EsterHydrolysis to free acidReduced cellular efficacyImpaired cell membrane permeability

Kinetic Analysis of Ubiquitination Pathway Disruption: Comparative Studies with Other E1 Inhibitors

PYR-41 exhibits distinct kinetic and mechanistic properties compared to other E1 inhibitors. In vitro ubiquitination assays show PYR-41 achieves 50% inhibition of UBA1 (IC₅₀) at concentrations of 4.8 ± 0.7 μM. This potency is comparable to the adenosine sulfamate inhibitor TAK-243 (IC₅₀ ~0.1-1 μM) but with a fundamentally different mechanism: TAK-243 reversibly targets the UBA1 adenylation domain, while PYR-41 causes irreversible catalytic inactivation [8] [9].

Key kinetic differentiators include:

  • Irreversibility vs. Reversibility: PYR-41 forms a permanent covalent adduct, whereas inhibitors like TAK-243 exhibit competitive, reversible binding requiring sustained exposure for efficacy.
  • Selectivity Profile: PYR-41 shows cross-reactivity with some E1-like enzymes (e.g., UBA6) at higher concentrations, while TAK-243 displays greater selectivity for UBA1 over other E1 family members. This differential selectivity is exploitable therapeutically; UBA6 inhibition exacerbates cytotoxicity in UBA1-mutant VEXAS syndrome models [8].
  • Downstream Pathway Impact: Global ubiquitination profiling reveals PYR-41 causes rapid depletion of polyubiquitin chains >50 kDa within 2 hours, preceding proteasome substrate accumulation. This contrasts with proteasome inhibitors (e.g., bortezomib), which increase polyubiquitinated proteins [2] [8].

Table 3: Comparative Kinetics of Selected E1 Ubiquitin-Activating Enzyme Inhibitors

InhibitorMechanismIC₅₀ (UBA1)ReversibilityPrimary Downstream Effect
PYR-41Cysteine-targeting covalent binder4.8 ± 0.7 μMIrreversibleGlobal loss of polyubiquitination
TAK-243Adenylation site competitor0.1 - 1 μMReversibleReduced E1-E2 transthiolation
Pyr-1Non-covalent allosteric binder~25 μMReversiblePartial E1-ATP complex inhibition
Largazole analogsUbiquitin-adenylate mimetics0.5 - 5 μMReversibleCompetitive blockade of Ub transfer

Functional consequences of PYR-41 inhibition were elucidated through comparative studies in disease models. In UBA1-mutant THP1 cells (modeling VEXAS syndrome), PYR-41 exacerbates proteotoxic stress and reduces cell viability more potently than in wild-type cells. This aligns with observations in breast cancer models, where UBA1 overexpression correlates with sensitivity to PYR-41-induced growth arrest. Notably, TAK-243 shows preferential activity against UBA1 mutants by exploiting compensatory UBA6 dependency—a vulnerability less pronounced with PYR-41 due to its partial UBA6 inhibition [6] [8].

Properties

Product Name

Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

IUPAC Name

ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Molecular Formula

C17H13N3O7

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)

InChI Key

ARGIPZKQJGFSGQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.